molecular formula C11H13ClF3N3O3S B2687558 5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034328-79-3

5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2687558
CAS RN: 2034328-79-3
M. Wt: 359.75
InChI Key: BTHXYKSBNPAHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxygen atom attached to one of the carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and pyrrolidine rings. The trifluoropropyl group could be introduced using a compound like 3,3,3-Trifluoropropane-1-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine and pyrrolidine rings would provide a rigid, planar structure, while the trifluoropropyl group would add significant steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. The pyrimidine ring could undergo substitution reactions at the carbon atoms, while the pyrrolidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoropropyl group could make it somewhat hydrophobic, while the pyrimidine and pyrrolidine rings could allow for hydrogen bonding .

Scientific Research Applications

Crystal Structure and Binding Motifs

Research on aminopyrimidine derivatives, such as those related to the mentioned compound, highlights their significance in understanding crystal structures and binding motifs. The study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals the formation of hydrogen-bonded bimolecular ring motifs and the role of sulfonic acid groups in mimicking carboxylate anions. This research aids in the understanding of molecular interactions and structural motifs in crystalline materials (Balasubramani, Muthiah, & Lynch, 2007).

Herbicidal Applications

Another area of application is in the development of herbicidal compounds. Fluoromethyl-triazines and o-fluoroalkyl-benzenesulfonamide precursors, derived from related pyrimidine intermediates, demonstrate significant post-emergence herbicidal activity in crops like cotton and wheat. This research highlights the utility of fluorinated pyrimidine derivatives in agricultural chemistry for developing selective herbicides (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Antitumor and Radioprotective Activities

Sulfonamides containing pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antitumor and radioprotective activities. Some compounds displayed more potent antitumor activities than the reference drug, doxorubicin, while others exhibited radioprotective activities. This indicates the potential of pyrimidine derivatives in the development of new antitumor and radioprotective agents (Ghorab et al., 2006).

Polyimide Materials

In materials science, a diamine monomer containing both pyridine and fluorine was synthesized, leading to the development of novel aromatic polyimides. These polyimides exhibit excellent solubility and good thermal stability, making them suitable for advanced materials applications, including electronics and aerospace (Zhang et al., 2007).

Synthetic Methodologies

Significant advancements in synthetic methodologies involving pyrimidine derivatives have been reported. For instance, sulfonated tetrahydropyridine derivatives were synthesized via a radical reaction of 1,6-enynes with sulfur dioxide, showcasing an efficient approach to generating sulfonated heterocycles (An & Wu, 2017).

properties

IUPAC Name

5-chloro-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHXYKSBNPAHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.